2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, the compound has shown promise in interacting with various enzymes and receptors, making it a candidate for drug development. Its ability to inhibit certain enzymes can be exploited in designing inhibitors for diseases such as cancer and bacterial infections.
Medicine
In medicine, the compound is being explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to bind selectively to biological targets, reducing side effects and increasing efficacy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(((3-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide
- 2-((5-(((3-Bromo-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a more potent and selective inhibitor, with potential for development into a therapeutic agent with fewer side effects.
Properties
CAS No. |
539809-72-8 |
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Molecular Formula |
C25H24ClN5O2S |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN5O2S/c1-17-21(26)12-7-13-22(17)27-15-23-29-30-25(31(23)19-9-4-3-5-10-19)34-16-24(32)28-18-8-6-11-20(14-18)33-2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
XICUVMAGMISQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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